N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2Z)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group and linked to a pyridazinone moiety via an acetamide bridge. The pyridazinone ring is further functionalized with a 3,5-dimethylpyrazole group.
While direct experimental data on this compound’s synthesis or biological activity is absent in the provided evidence, its structural analogs and related heterocycles (e.g., 1,2,3-dithiazoles, pyrazoles) have been extensively studied for antimicrobial, antitumor, and enzyme inhibitory properties . Computational models, such as XGBoost-based property predictors, could theoretically aid in estimating its physicochemical or pharmacological traits, though this remains speculative without specific validation .
Properties
Molecular Formula |
C20H19N7O2S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H19N7O2S/c1-13-10-14(2)27(24-13)16-8-9-19(29)26(25-16)12-17(28)21-20-23-22-18(30-20)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,23,28) |
InChI Key |
QIWMYBZTCGAHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.
Benzylation: The thiadiazole ring can be benzylated using benzyl halides under basic conditions.
Formation of the pyrazole ring: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Formation of the pyridazinone ring: This involves the condensation of a hydrazine derivative with a β-keto ester.
Coupling reactions: The final step involves coupling the benzylated thiadiazole with the pyrazole-pyridazinone intermediate under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of automated reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole and pyrazole moieties have significant anticancer properties. N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell signaling pathways. For instance, it may disrupt the activity of kinases that regulate cell growth and survival.
- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This is particularly relevant in the treatment of aggressive cancers.
Antimicrobial Properties
The structural motifs present in this compound suggest a potential for antimicrobial activity:
- Bacterial Inhibition : The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary results indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Interaction Studies
Interaction studies focusing on the binding affinity of this compound to specific molecular targets are essential for elucidating its mechanisms of action:
| Target | Binding Affinity | Effect |
|---|---|---|
| Enzyme A | High | Inhibition of proliferation |
| Receptor B | Moderate | Modulation of signaling pathways |
| Protein C | Low | Minimal effect |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer effects of N-[5-benzylthio]-1,3,4-thiadiazole derivatives. The study found that derivatives with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that N-[5-benzylthio]-1,3,4-thiadiazole derivatives may also possess comparable efficacy against cancer cells.
Case Study 2: Antimicrobial Activity
A recent study demonstrated the antimicrobial efficacy of thiadiazole derivatives against resistant bacterial strains. The findings indicated that compounds with similar structural motifs to N-[5-benzylthio]-1,3,4-thiadiazole exhibited significant antibacterial activity.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Thiadiazole Derivatives with Varied Substituents
The closest structural analog is 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide (), which substitutes the benzyl group with an isobutyl chain on the thiadiazole ring. Key differences include:
The benzyl group’s aromaticity could improve binding to hydrophobic enzyme pockets, whereas the isobutyl analog’s flexibility might favor solubility. Neither compound’s biological data is explicitly provided, but related 1,3,4-thiadiazoles are known for antimicrobial effects .
1,2,3-Dithiazole Derivatives
1,2,3-Dithiazoles (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines) share structural motifs with the target compound but differ in ring composition (two sulfur atoms vs. one sulfur in thiadiazoles). These derivatives exhibit notable bioactivities:
Dithiazoles are often synthesized via reactions with 5-chloro-1,2,3-dithiazolium salts and activated methylene compounds (), whereas thiadiazoles may employ cyclization of thiosemicarbazides.
Pyridazinone and Pyrazole Hybrids
The pyridazinone-pyrazole motif in the target compound is structurally analogous to α-glucosidase inhibitors (), which competitively block carbohydrate hydrolysis. Key comparisons include:
The acetamide bridge in the target compound may enhance stability compared to glycosidic bonds in traditional inhibitors, though in vitro validation is needed.
Biological Activity
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiadiazole and pyridazine moieties, followed by coupling reactions to create the final acetamide structure. The synthetic pathway often utilizes catalysts such as palladium complexes to facilitate C–S bond formation and other transformations .
Anticancer Activity
Several studies have investigated the anticancer properties of thiadiazole derivatives, including those similar to this compound. For instance:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range .
The anticancer activity is believed to be mediated through multiple pathways:
- Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : The compound was shown to cause cell cycle arrest at the sub-G1 phase, indicating its role in preventing cell division and promoting programmed cell death .
Antimicrobial Activity
Thiadiazole derivatives have also been reported to exhibit antimicrobial properties. In a study evaluating various thiadiazole compounds, significant inhibition of bacterial growth was observed against Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial effects .
Case Study 1: Anticancer Evaluation
A series of experiments were conducted to evaluate the efficacy of this compound against a panel of human cancer cell lines. The study found that modifications in substituents on the thiadiazole ring significantly influenced the cytotoxicity profile.
Case Study 2: Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of the compound to various targets such as VEGFR and other kinases implicated in cancer progression. These studies suggest a strong interaction between the compound and its targets, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
